molecular formula C26H23Cl3N4O3S B2712965 methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate CAS No. 372520-97-3

methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate

Cat. No.: B2712965
CAS No.: 372520-97-3
M. Wt: 577.91
InChI Key: KJNUNBMJMKHNLS-SABQYZLCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate is a complex organic compound with a unique structure that includes a thiadiazolidine ring, trichloromethyl group, and multiple aromatic rings

Scientific Research Applications

Methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate has several scientific research applications:

Preparation Methods

The synthesis of methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate typically involves multiple steps, including the formation of the thiadiazolidine ring and the introduction of the trichloromethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trichloromethyl group and the thiadiazolidine ring allows it to form stable complexes with these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of methyl (5Z)-4-(4-methoxyphenyl)-5-{[(1E)-[N'-(4-methylphenyl)imino](phenyl)methyl]imino}-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate lies in its combination of functional groups and the thiadiazolidine ring, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

methyl 4-(4-methoxyphenyl)-5-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]imino-3-(trichloromethyl)-1,2,4-thiadiazolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23Cl3N4O3S/c1-17-9-11-19(12-10-17)30-22(18-7-5-4-6-8-18)31-24-32(20-13-15-21(35-2)16-14-20)23(26(27,28)29)33(37-24)25(34)36-3/h4-16,23H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNUNBMJMKHNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N=C3N(C(N(S3)C(=O)OC)C(Cl)(Cl)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

577.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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